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Executive Summary
Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic analog of the

naturally occurring psychoactive compound ibogaine. Developed as a potential treatment for

substance use disorders, Zolunicant has demonstrated promising anti-addictive properties in

preclinical studies by effectively reducing the self-administration of various drugs of abuse,

including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action is the

antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs), which are

critically involved in the brain's reward pathways. Unlike its parent compound, ibogaine,

Zolunicant exhibits a more favorable safety profile, lacking the hallucinogenic and cardiotoxic

effects associated with ibogaine. This technical guide provides a comprehensive overview of

the pharmacology, preclinical efficacy, and clinical development of Zolunicant as a potential

anti-addictive agent.

Core Pharmacological Profile
Zolunicant's primary pharmacological effect is mediated through its interaction with nicotinic

acetylcholine receptors.

Mechanism of Action
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The principal mechanism of action of Zolunicant is the antagonism of the α3β4 subtype of

nicotinic acetylcholine receptors (nAChRs). These receptors are densely located in the medial

habenula and the interpeduncular nucleus, key brain regions that regulate the dopamine

system. By blocking these receptors, Zolunicant is thought to modulate the dopaminergic

pathways associated with reward and addiction.

Receptor Binding Affinities
Quantitative data on the binding affinities of Zolunicant for various neurotransmitter receptors

and ion channels are summarized below.

Receptor/Transport
er

Ligand Tissue/System Ki (µM)

Nicotinic Acetylcholine

Receptor (α3β4)
[³H]Epibatidine

HEK cells expressing

human α3β4 nAChRs
~0.75

Mu (µ) Opioid

Receptor
[³H]DAMGO Rat brain membranes Modest affinity

Kappa (κ) Opioid

Receptor
[³H]U69,593 Rat brain membranes Modest affinity

NMDA Receptor [³H]MK-801
Rat cortical

membranes

Significantly reduced

affinity compared to

ibogaine

Sigma-2 (σ₂) Receptor [³H]DTG Rat liver membranes

Significantly reduced

affinity compared to

ibogaine

Functional Activity
The functional activity of Zolunicant at the α3β4 nAChR has been characterized through

electrophysiological studies.
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Assay Type
Receptor/Chan
nel

System Value (µM) Parameter

Electrophysiolog

y
α3β4 nAChR HEK-293 cells 0.75 IC50

Pharmacokinetics and Metabolism
In vitro studies using human liver microsomes have shown that Zolunicant is primarily

metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This

metabolic process is predominantly catalyzed by the polymorphic enzyme CYP2C19.

Preclinical Efficacy in Animal Models of Addiction
Zolunicant has been evaluated in a variety of preclinical models of addiction, consistently

demonstrating a reduction in drug self-administration.

Opioid Self-Administration
In studies with rats trained to self-administer morphine, a 40 mg/kg intraperitoneal (i.p.) dose of

Zolunicant significantly decreased morphine intake. These effects were observed to last for up

to two weeks in some animals.[1]

Cocaine Self-Administration
Similar to its effects on opioids, a 40 mg/kg i.p. dose of Zolunicant also significantly reduced

cocaine self-administration in rats.[2] Furthermore, Zolunicant has been shown to block

context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in

preventing relapse.[2][3][4]

Nicotine Self-Administration
Zolunicant has demonstrated potent effects in reducing nicotine self-administration. In rats

trained to self-administer nicotine intravenously, oral gavage doses of 10, 20, and 40 mg/kg of

Zolunicant resulted in a dose-dependent decrease in nicotine intake.[5][6] The 40 mg/kg dose

produced a significant reduction in nicotine self-administration.[5][6] Notably, Zolunicant was

found to be most potent in decreasing nicotine self-administration compared to other drugs of

abuse.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://www.researchgate.net/figure/Eects-of-18-MC-HCl-on-morphine-self-administration-and-on-responding-for-water-Each_fig2_12572286
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3526685/
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3526685/
https://www.prnewswire.com/news-releases/mindmed-reports-topline-data-from-phase-1-trial-of-mm-110-in-development-for-the-treatment-of-opioid-withdrawal-301550883.html
https://pubmed.ncbi.nlm.nih.gov/22885280/
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27984095/
https://www.researchgate.net/publication/309562513_Acute_oral_18-methoxycoronaridine_18-MC_decreases_both_alcohol_intake_and_IV_nicotine_self-administration_in_rats
https://pubmed.ncbi.nlm.nih.gov/27984095/
https://www.researchgate.net/publication/309562513_Acute_oral_18-methoxycoronaridine_18-MC_decreases_both_alcohol_intake_and_IV_nicotine_self-administration_in_rats
https://www.benchchem.com/product/b1663951?utm_src=pdf-body
https://ir.mindmed.co/sec-filings/all-sec-filings/content/0000950170-22-004801/mnmd-ex99_1.htm
https://pubmed.ncbi.nlm.nih.gov/10884062/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alcohol Self-Administration
In alcohol-preferring (P) rats with free access to water and a 10% alcohol solution, oral

administration of Zolunicant at doses of 10, 20, and 40 mg/kg dose-dependently reduced

alcohol intake in both male and female rats.[5][6] All tested doses caused significant reductions

in alcohol self-administration.[5][6]

Methamphetamine Self-Administration
Intraperitoneal administration of Zolunicant (1-40 mg/kg) dose-dependently decreased the

intravenous self-administration of methamphetamine in rats.[7][8]

Clinical Development
Zolunicant, under the developmental code MM-110, has progressed to clinical trials in

humans.

Phase 1 Clinical Trial
A Phase 1, single and multiple ascending dose trial was conducted in 108 healthy volunteers in

Perth, Australia, to evaluate the safety, tolerability, pharmacokinetics, and effects on cognitive

activity of Zolunicant.[9][10]

Design: The study included single ascending dose (SAD) and multiple-ascending dose

(MAD) arms.[9]

Results: Topline data indicated that Zolunicant was well-tolerated up to 500mg per day in

the SAD arm and 60 mg per day for seven days in the MAD arm.[9] A linear pharmacokinetic

profile was observed across the tested doses.[9] No serious adverse events were reported,

and there were no clinically concerning findings from laboratory parameters or

electrocardiograms.[9]

Phase 2a Clinical Trial
Following the positive results of the Phase 1 trial, a Phase 2a clinical trial was initiated to

evaluate the safety, tolerability, and efficacy of Zolunicant in individuals undergoing supervised

opioid withdrawal.[7] The trial was planned to start in the second quarter of 2022.[3][9]
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Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Zolunicant for various receptors.

General Protocol:

Membrane Preparation: Cell membranes expressing the target receptor are prepared from

cultured cells or animal brain tissue.

Incubation: Membranes are incubated with a specific radioligand for the target receptor

and varying concentrations of Zolunicant.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity retained on the filters is measured.

Data Analysis: The IC50 value (concentration of Zolunicant that inhibits 50% of specific

radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff

equation.[11][12]

Electrophysiology
Objective: To characterize the functional effects of Zolunicant on ion channels, particularly

α3β4 nAChRs.

General Protocol:

Cell Preparation: HEK-293 cells are transfected with cDNAs encoding the subunits of the

α3β4 nAChR.

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion

currents through the nAChRs in response to an agonist.

Compound Application: Zolunicant is applied to determine its effect on the agonist-evoked

current.
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Data Analysis: Current responses are analyzed to determine the IC50 of Zolunicant and

the nature of its antagonism.

Animal Self-Administration Studies
Objective: To assess the effect of Zolunicant on the reinforcing properties of drugs of abuse.

General Protocol for Intravenous Self-Administration (e.g., Nicotine, Cocaine, Morphine,

Methamphetamine):

Animal Subjects: Typically, male or female Sprague-Dawley or Long-Evans rats are used.

[1][5]

Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.[5]

Training: Animals are trained in operant conditioning chambers to press a lever to receive

an intravenous infusion of the drug. Sessions are typically 45 minutes to 3 hours long.[5]

[13]

Treatment: Once stable self-administration is established, rats are treated with Zolunicant
(intraperitoneally or orally) at various doses prior to the self-administration session.[5][6]

Data Collection: The number of lever presses and drug infusions are recorded.

General Protocol for Oral Self-Administration (e.g., Alcohol):

Animal Subjects: Alcohol-preferring (P) rats are often used.[5]

Procedure: Rats are given access to two bottles, one containing water and the other an

alcohol solution (e.g., 10% v/v), for a set period each day (e.g., 6 hours).[5][6]

Treatment: Zolunicant is administered orally via gavage at different doses.[5][6]

Data Collection: The volume of alcohol and water consumed is measured.

Visualizations
Signaling Pathway of Zolunicant's Anti-Addictive Action
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Caption: Zolunicant antagonizes α3β4 nAChRs in the medial habenula, modulating dopamine

release and reducing drug reward.
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Caption: A typical workflow for evaluating the effect of Zolunicant on drug self-administration in

animal models.
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Caption: The development of Zolunicant was driven by the need to separate the anti-addictive

properties of ibogaine from its adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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